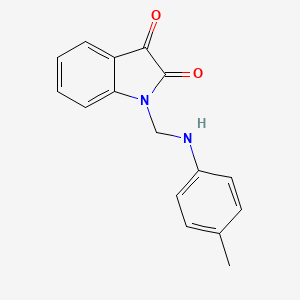

1-(p-Tolylamino-methyl)-1H-indole-2,3-dione

Description

1-(p-Tolylamino-methyl)-1H-indole-2,3-dione is an isatin derivative with the molecular formula C₁₆H₁₄N₂O₂ and a molecular weight of 266.30 g/mol . Isatin (1H-indole-2,3-dione) serves as the core scaffold, a nitrogen-containing heterocycle recognized for its pharmacological versatility, including roles in anticancer, antimicrobial, and enzyme-inhibitory activities . The compound features a p-tolylamino-methyl substituent at the N1 position of the indole ring, which distinguishes it from other derivatives.

Properties

IUPAC Name |

1-[(4-methylanilino)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)17-10-18-14-5-3-2-4-13(14)15(19)16(18)20/h2-9,17H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTXSYLWLUWMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCN2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(p-Tolylamino-methyl)-1H-indole-2,3-dione, also known as a derivative of isatin, has garnered attention in recent years due to its diverse biological activities. This compound belongs to the indole family, which is known for its significant roles in medicinal chemistry. The following sections will explore the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell metabolism. One notable mechanism involves the inhibition of monocarboxylate transporter 1 (MCT1), which plays a crucial role in cancer cell energy metabolism by regulating the uptake of lactate and pyruvate. Inhibition of MCT1 can lead to decreased energy availability for tumor cells, ultimately impairing their proliferation.

Inhibitory Activity Against MCT1

Research has demonstrated that indole derivatives, including this compound, exhibit potent inhibitory effects on MCT1-mediated transport. The half-maximal inhibitory concentration (IC50) values indicate that these compounds can effectively reduce MCT1 activity at low concentrations. For instance, a related compound with a phenyl substitution at the amide exhibited an IC50 value of 314 nM against MCT1 .

Table 1: Inhibitory Activity of Indole Derivatives Against MCT1

| Compound | IC50 (nM) |

|---|---|

| Phenyl derivative | 314 |

| 4-Fluoro derivative | 793 |

| 4-Methoxy derivative | 81 |

| 5-Methyl-2-pyridyl derivative | ~100 |

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The viability assays indicate that this compound significantly reduces cell viability in a dose-dependent manner.

Case Study: Antiproliferative Effects on A-549 Cells

In a study assessing the effects of indole derivatives on A-549 cells, it was found that treatment with 5 μM concentrations led to substantial reductions in cell viability. Flow cytometry analysis revealed that treated cells exhibited altered cell cycle distribution, indicating that the compound disrupts normal cell cycle progression .

Selectivity and Toxicity

The selectivity of this compound for cancer cells over normal cells has been a point of interest. Studies suggest that while the compound demonstrates significant cytotoxicity against various cancer lines (e.g., IC50 values around 21.21 μM for SKOV3), it shows comparatively lower toxicity towards normal cells such as MRC5 . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of indole derivatives. Modifications at specific positions on the indole ring or substituents on the aromatic moiety can significantly influence both the potency and selectivity of these compounds against target enzymes and cancer cells.

Table 2: SAR Insights from Related Indole Derivatives

| Substituent | Biological Activity | IC50 (nM) |

|---|---|---|

| p-Methyl | Moderate | 250 |

| p-Methoxy | High | 81 |

| p-Fluoro | Low | 793 |

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The p-tolylamino-methyl group introduces an aromatic amine, contrasting with aliphatic amines (e.g., diethylamino) or non-polar alkyl/aryl groups (e.g., butyl, cinnamyl). This impacts solubility and electronic effects .

- Synthetic Flexibility: Most derivatives are synthesized via Mannich reactions (for aminoalkyl groups) or alkylation (for simple alkyl/aryl groups). The target compound may follow a similar pathway, though specific conditions are unclear .

Physicochemical and Spectral Properties

Table 2: Physicochemical and Spectral Data

Key Observations :

- Solubility: Aliphatic amines (e.g., diethylamino) improve solubility in polar solvents like ethanol, while bulky aryl groups (e.g., cinnamyl) may reduce it .

- Spectral Signatures: ¹H-NMR reliably distinguishes substituents. For example, diethylamino groups show triplet/q quartet patterns, while benzyl groups exhibit aromatic proton splitting .

Key Observations :

- Activity Trends: Thiosemicarbazones (e.g., 5-fluoro derivatives) exhibit strong antituberculosis activity, while Mannich bases (e.g., diethylamino derivatives) show broad-spectrum cytotoxicity .

- Target Compound Potential: The p-tolylamino-methyl group’s aromatic amine may enhance interactions with enzyme active sites (e.g., α-glucosidase), though empirical data is lacking .

Computational and Coordination Chemistry

- Coordination Complexes : Isatin derivatives like 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-1H-indole-2,3-dione form stable Co(II) complexes, enhancing antioxidant and catalytic properties . The target compound’s NH group may similarly coordinate metal ions, though this is unexplored .

- In Silico Studies : Schiff base derivatives of isatin show promise in molecular docking for antibacterial targets, suggesting the target compound could be optimized computationally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.